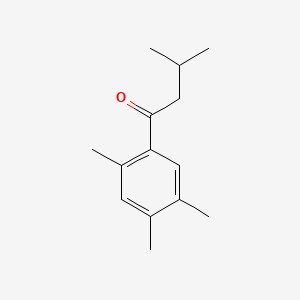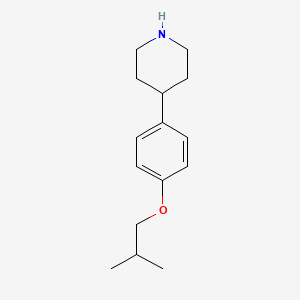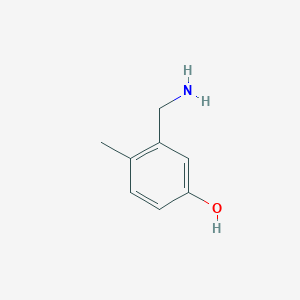
(4-Bromophenyl)(cyclopentyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromophenyl)(cyclopentyl)sulfane is an organosulfur compound that features a brominated phenyl ring and a cyclopentyl group attached to a sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(cyclopentyl)sulfane typically involves the reaction of 4-bromothiophenol with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the sulfane bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the brominated and sulfur-containing reagents.
化学反应分析
Types of Reactions
(4-Bromophenyl)(cyclopentyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the sulfur atom.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions to replace the bromine atom with various substituents.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the major products formed when the sulfur atom is oxidized.
Substitution: Depending on the nucleophile used, various substituted phenyl derivatives can be obtained.
科学研究应用
(4-Bromophenyl)(cyclopentyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4-Bromophenyl)(cyclopentyl)sulfane largely depends on its chemical reactivity. The sulfur atom can participate in various redox reactions, while the bromine atom can undergo substitution reactions. These properties make it a versatile compound in synthetic chemistry, allowing it to interact with different molecular targets and pathways.
相似化合物的比较
Similar Compounds
(4-Bromophenyl)(methyl)sulfane: Similar structure but with a methyl group instead of a cyclopentyl group.
(4-Bromophenyl)(phenyl)sulfane: Contains a phenyl group instead of a cyclopentyl group.
(4-Bromophenyl)(ethyl)sulfane: Features an ethyl group in place of the cyclopentyl group.
Uniqueness
(4-Bromophenyl)(cyclopentyl)sulfane is unique due to the presence of the cyclopentyl group, which imparts different steric and electronic properties compared to its analogs. This can influence its reactivity and the types of reactions it can undergo, making it a valuable compound for specific synthetic applications.
属性
IUPAC Name |
1-bromo-4-cyclopentylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrS/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOQTBMQAMOROO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B7905043.png)








![5-Bromo-1-methyl-2-phenyl-1H-benzo[d]imidazole](/img/structure/B7905133.png)


